molecular formula C21H21N5O3S B11019422 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide

Cat. No.: B11019422
M. Wt: 423.5 g/mol
InChI Key: AHNMLPJQDFECPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a methoxymethyl group and linked via a Z-configured ylidene bond to a propanamide side chain. The propanamide moiety is further substituted with a 4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl group.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)propanamide

InChI

InChI=1S/C21H21N5O3S/c1-29-13-18-24-25-21(30-18)23-17(27)11-12-26-19(14-7-3-2-4-8-14)22-16-10-6-5-9-15(16)20(26)28/h2-10,19,22H,11-13H2,1H3,(H,23,25,27)

InChI Key

AHNMLPJQDFECPP-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides with Carboxylic Acids

  • Reagents : Thiosemicarbazide, carboxylic acid (e.g., methoxyacetic acid), polyphosphate ester (PPE) as a catalyst.

  • Conditions :

    • Solvent: Chloroform

    • Temperature: 60–85°C

    • Time: 6–8 hours

  • Mechanism : PPE facilitates cyclodehydration, forming the thiadiazole ring.

  • Yield : 65–75% (for analogous thiadiazoles).

Sommelet Reaction for Methoxymethyl Substitution

  • Reagents : 5-Chloromethyl-1,3,4-thiadiazole, hexamethylenetetramine (HMTA), acetic acid.

  • Conditions :

    • Reflux in 50% acetic acid for 1 hour.

    • Neutralization with sodium bicarbonate.

  • Key Step : HMTA forms a quaternary salt, hydrolyzed to yield the aldehyde intermediate, which is reduced to the methoxymethyl group.

  • Yield : 60–69%.

Synthesis of 4-Oxo-2-Phenyl-1,4-Dihydroquinazolinone Core

The dihydroquinazolinone fragment is synthesized via cyclocondensation of anthranilic acid derivatives.

Citric Acid-Catalyzed Three-Component Reaction

  • Reagents : Isatoic anhydride, 4-methoxyaniline, cinnamaldehyde.

  • Conditions :

    • Catalyst: 20 mol% citric acid monohydrate.

    • Solvent: Methanol.

    • Temperature: 60°C for 2 hours.

  • Mechanism : Sequential condensation, cyclization, and dehydration.

  • Yield : 80% for 3-(4-methoxyphenyl)-2-styryl-2,3-dihydroquinazolin-4(1H)-one.

Solid-Phase Synthesis Using Resin-Bound Intermediates

  • Reagents : Wang resin, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid.

  • Conditions :

    • Coupling: EDC/HOBt in DMF.

    • Cyclization: Piperidine/DCM for Alloc removal.

  • Advantage : Enables high-throughput synthesis of dihydroquinazolinone libraries.

Coupling of Thiadiazole and Dihydroquinazolinone Moieties

The final step involves forming the propanamide linker between the two cores.

Amide Bond Formation via Carbodiimide Coupling

  • Reagents :

    • 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

    • 3-(4-Oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid.

    • Coupling agents: EDC/HOBt or HATU.

  • Conditions :

    • Solvent: Acetonitrile or DMF.

    • Temperature: Room temperature.

    • Time: 24 hours.

  • Yield : 46–65% (based on analogous amidation reactions).

Microwave-Assisted Optimization

  • Conditions :

    • Microwave irradiation at 100°C for 20 minutes.

    • Solvent: DMSO.

  • Advantage : Reduces reaction time from 24 hours to <1 hour.

Critical Analysis of Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst PPE (for thiadiazole)Increases cyclization efficiency (75% vs. 40% without PPE).
Solvent Chloroform (thiadiazole)Prevents side reactions (e.g., oxidation).
Coupling Agent HATU over EDCHigher amidation yield (65% vs. 50%).
Temperature 60°C (dihydroquinazolinone)Avoids decomposition of acid-sensitive intermediates.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether).

  • Characterization :

    • 1H NMR : Distinct signals for thiadiazole (δ 3.89 ppm, methoxymethyl) and dihydroquinazolinone (δ 7.48 ppm, aromatic protons).

    • MS : Molecular ion peak at m/z 423.5 [M+H]+.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Use of DMSO as a co-solvent improves reaction homogeneity.

  • Epimerization During Amidation : Low-temperature (0–5°C) coupling minimizes racemization.

  • Byproduct Formation in Thiadiazole Synthesis : Excess PPE (20 g per 5 mmol substrate) suppresses side reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide is a complex compound that exhibits a range of biological activities. This article delves into its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of 330.4 g/mol. The structure features a thiadiazole ring and a quinazoline moiety, both known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₂S
Molecular Weight330.4 g/mol
CAS Number1219551-85-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing quinazoline and thiadiazole scaffolds. For instance, derivatives of quinazoline have shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF7 (hormone-dependent breast cancer). The compound in focus has been tested against these cell lines, demonstrating promising results comparable to established chemotherapeutics like Etoposide .

Case Study:
In a study evaluating the anticancer activity of similar compounds, it was found that modifications to the thiadiazole and quinazoline structures could enhance cytotoxicity. For example, compounds with specific substitutions exhibited IC50 values as low as 0.20 µM against L1210 leukemia cells . This indicates that this compound may also possess significant anticancer properties.

Antimicrobial Activity

The compound has shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives exhibited antibacterial effects superior to those of standard antibiotics like ampicillin . The minimum inhibitory concentrations (MICs) for various bacterial strains were reported to be significantly lower for these derivatives.

Table: Antimicrobial Activity Comparison

Bacterial StrainMIC (mg/mL)Comparison to Ampicillin
Escherichia coli0.004 - 0.0310 - 50 fold more potent
Staphylococcus aureus0.02 - 0.05Significantly effective
Enterobacter cloacae0.002 - 0.01Highly sensitive

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. These compounds can inhibit pathways associated with inflammation and may modulate cytokine production . The specific mechanisms by which this compound exerts its anti-inflammatory effects require further investigation but suggest a multi-target approach.

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
  • Antioxidant Activity: The presence of the thiadiazole moiety may contribute to antioxidant properties that protect cells from oxidative stress.
  • Modulation of Cell Signaling Pathways: By affecting key signaling pathways, such as those involved in apoptosis and cell proliferation.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Research indicates that derivatives of thiadiazole compounds often show potent anticancer properties. For instance, studies have demonstrated that certain thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
    • A specific study highlighted the synthesis of thiadiazole-based compounds that exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties :
    • Thiadiazole derivatives are known for their antibacterial and antifungal activities. The incorporation of different substituents can enhance these properties, making them suitable for developing new antimicrobial agents .
    • In vitro studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi.
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds containing thiadiazole rings possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
    • The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Synthesis and Derivatives

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide typically involves multi-step chemical reactions. The key steps often include:

  • Condensation Reactions : Utilizing hydrazine derivatives to form the thiadiazole ring.
  • Functionalization : Modifying the quinazoline moiety to enhance biological activity.

Example Synthesis Pathway

StepReaction TypeReagentsConditions
1CondensationHydrazine + Carbonyl CompoundsReflux in ethanol
2CyclizationThioamide + AldehydeHeat under reflux
3FunctionalizationVarious reagents for substituentsControlled temperature

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Anticancer Study :
    • A study conducted on a series of thiadiazole derivatives showed that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene] compounds exhibited IC50 values ranging from 5 to 20 µM against different cancer cell lines .
  • Antimicrobial Testing :
    • In another investigation, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

(a) N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-1,3,4-Thiadiazol-2-Ylidene]-Benzamide (4g, )
  • Key Differences: Substituents: 3-Methylphenyl at position 3 and dimethylamino-acryloyl at position 5 of thiadiazole. Side Chain: Benzamide instead of propanamide-quinazolinone.
  • Physical Data :
    • Melting Point: 200°C.
    • IR: 1690 cm⁻¹ (C=O, benzamide), 1638 cm⁻¹ (C=O, acryloyl).
    • MS: m/z 392 (M⁺, 11%).
  • Synthesis : Prepared via cyclization reactions under reflux conditions, yielding 82% .
(b) N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-Yl)Amino]Ethyl}Acetamide (4.1, )
  • Key Differences: Substituents: Trichloroethyl and acetamide groups instead of methoxymethyl and quinazolinone.
  • Physical Data :
    • Melting Point: 503–504 K (acetic acid recrystallization).
    • IR: 1670 cm⁻¹ (C=O, acetamide).
  • Synthesis : Cyclization in concentrated H₂SO₄, yielding 97.4% .
(c) N-[(2Z)-5-Benzyl-1,3,4-Thiadiazol-2(3H)-Ylidene]-3-(4-Oxo-1,2,3-Benzotriazin-3(4H)-Yl)Propanamide ()
  • Key Differences: Substituents: Benzyl at position 5 of thiadiazole and benzotriazinone instead of dihydroquinazolinone.
  • Molecular Formula : C₁₉H₁₆N₆O₂S.
  • Synthesis: Not detailed, but likely involves coupling of benzotriazinone with thiadiazole intermediates .

Analogues with Quinazolinone or Related Heterocycles

(a) (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-Oxo-2-Thioxothiazolidin-3-Yl)Propanamide ()
  • Key Differences: Core: Thiazolidinone instead of thiadiazole. Substituents: 4-Methylbenzylidene and thioxo groups.
  • Physical Data :
    • Density: 1.43 g/cm³.
    • pKa: 9.53 (predicted).
  • Pharmacology: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities .
(b) N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-Yl]-4-Methyl-1,3-Thiazol-2(3H)-Ylidene]Propanamide ()
  • Key Differences :
    • Core: Thiazole-oxadiazole hybrid instead of thiadiazole.
    • Substituents: 4-Methoxyphenyl on oxadiazole.
  • Molecular Formula : C₁₆H₁₆N₄O₃S.
  • Synthesis: Smiles notation suggests coupling of oxadiazole and thiazole precursors .

Comparative Analysis

Structural and Electronic Features

Compound Core Structure Key Substituents Electron-Deficient Regions
Target Compound 1,3,4-Thiadiazole Methoxymethyl, Quinazolinone Thiadiazole, Quinazolinone
4g () 1,3,4-Thiadiazole 3-Methylphenyl, Acryloyl Thiadiazole, Acryloyl
4.1 () 1,3,4-Thiadiazole Trichloroethyl, Acetamide Thiadiazole
Compound 1,3,4-Thiadiazole Benzyl, Benzotriazinone Thiadiazole
Compound Thiazolidinone 4-Methylbenzylidene, Thioxo Thiazolidinone
  • Impact of Substituents: Methoxymethyl (target) enhances hydrophilicity vs. benzyl () or trichloroethyl ().

Pharmacological Potential (Inferred)

  • Target Compound: Quinazolinones are linked to kinase inhibition; thiadiazoles may enhance metabolic stability .
  • Compound: Thioxo-thiazolidinones are explored for antimicrobial activity .

Q & A

Q. What are the key steps in synthesizing N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide?

The synthesis involves sequential heterocycle formation and coupling reactions. For example, thiadiazole intermediates are synthesized via cyclization of thiourea derivatives under acidic conditions (e.g., concentrated H₂SO₄), followed by coupling with quinazolinone moieties using carbodiimide-based reagents. Reaction optimization includes solvent selection (e.g., ethanol or toluene), temperature control (293–298 K), and catalyst use (e.g., P₂S₅ for thioamide formation). Yields typically range from 45% to 97% depending on purification methods .

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of FT-IR , ¹H/¹³C NMR , and mass spectrometry is essential:

  • FT-IR identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • ¹H NMR confirms proton environments (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, aromatic protons at δ 7.2–8.0 ppm) .
  • High-resolution mass spectrometry validates the molecular ion peak (e.g., m/z = 384 [M+H]⁺ for related analogs) .

Q. What are common pitfalls in isolating intermediates during synthesis?

Intermediate N-substituted thioamides often co-crystallize with byproducts, complicating isolation. Techniques like gradient recrystallization (e.g., using ethanol/acetic acid mixtures) and TLC monitoring (chloroform:acetone = 3:1) improve purity. Failed attempts to isolate intermediates (e.g., 4.1a in ) highlight the need for real-time reaction quenching and alternative purification strategies .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., targeting VEGFR-2 or 14-α-demethylase) and DFT calculations predict binding affinities and electronic properties. For example, docking studies using PDB:3LD6 identified hydrophobic interactions between thiadiazole moieties and enzyme active sites, guiding substituent optimization (e.g., electron-withdrawing groups at the phenyl ring) . QSAR models further correlate structural features (e.g., logP, polar surface area) with cytotoxicity data .

Q. What experimental strategies resolve contradictions in reaction mechanisms for heterocyclization?

Contradictory pathways (e.g., intermediate vs. concerted mechanisms) are resolved via:

  • X-ray crystallography of co-crystallized intermediates (e.g., 4.1 and 4.1a in ) .
  • Kinetic isotope effects (KIEs) to identify rate-determining steps.
  • In-situ NMR monitoring of reaction progress under varying temperatures .

Q. How can reaction conditions be optimized using machine learning (ML) or Bayesian algorithms?

ML models (e.g., Bayesian optimization) iteratively adjust variables (temperature, solvent polarity, catalyst loading) to maximize yield. For example, a 20% yield increase was achieved for similar thiadiazoles by optimizing ethanol/water ratios and heating durations via response surface methodology (RSM) .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ShiftsFunctional Group IdentifiedReference
FT-IR1652 cm⁻¹ (C=N), 1332 cm⁻¹ (SO₂)Thiadiazole core, sulfonamide
¹H NMRδ 2.33 (s, CH₃), δ 7.52–7.94 (m, C₆H₅)Methoxymethyl, aromatic protons
HRMSm/z 384.0 [M+H]⁺ (calc. 383.69)Molecular ion validation

Table 2: Optimization of Heterocyclization Reactions

VariableOptimal RangeImpact on YieldReference
Reaction Temp.293–298 K↑ Yield by 15%
SolventH₂SO₄ (conc.)Facilitates ring closure
CatalystP₂S₅ (thiophiles)Converts amides to thioamides

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.